What is the chemical composition of Iodine Green stain
What is the chemical composition of Iodine Green stain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine Green is a synthetic cationic dye belonging to the triarylmethane class. Historically, it has been utilized in histology and cytology for the differential staining of chromatin and amyloid deposits. Its positive charge facilitates binding to anionic biomolecules, most notably the phosphate backbone of nucleic acids. While less common in contemporary research compared to other nuclear stains, an understanding of its chemical properties and staining mechanisms remains relevant for specialized applications and for interpreting historical data. This guide provides a detailed overview of the chemical composition of Iodine Green, its physicochemical properties, and the principles of its application in biological staining. Due to the limited availability of recent, detailed experimental protocols specifically for Iodine Green, this guide also includes adapted protocols based on its close chemical relative, Methyl Green, and general principles of nuclear and amyloid staining.
Chemical Composition and Physicochemical Properties
Iodine Green is a complex organic salt. Its chemical identity is defined by its molecular structure, which dictates its solubility, spectral properties, and staining characteristics.
Table 1: Chemical Identification of Iodine Green
| Identifier | Value | Reference |
| Chemical Name | [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | [1] |
| Synonyms | Iodine Green | [1] |
| Molecular Formula | C₂₇H₃₅Cl₂N₃ | [1][2][3] |
| CAS Number | 33231-00-4 | [1] |
| Chemical Class | Triarylmethane Dye | [2] |
Table 2: Physicochemical Properties of Iodine Green
| Property | Value | Reference |
| Molecular Weight | 472.5 g/mol | [2] |
| Appearance | Green solid | [2] |
| Solubility | Soluble in water and ethanol | [2][4] |
| Absorption Maxima (λmax) | ~630 nm, ~420 nm (Note: This data is reported as potentially inaccurate) | [2] |
Staining Mechanism
The staining properties of Iodine Green are a direct consequence of its chemical structure. As a cationic (basic) dye, it readily binds to anionic (acidic) components within cells and tissues.
Chromatin Staining
The primary application of Iodine Green is as a nuclear stain. The phosphate groups of the DNA backbone impart a strong negative charge to chromatin. The positively charged Iodine Green molecule forms electrostatic interactions with this phosphate backbone, leading to the accumulation of the dye in the nucleus and resulting in a green coloration.
Amyloid Staining
Iodine Green has also been reported to stain amyloid deposits, which are aggregates of misfolded proteins. While the precise mechanism is not as well-defined as for chromatin, it is likely due to the dye binding to the negatively charged domains within the amyloid fibril structure.
Experimental Protocols
Detailed and validated contemporary protocols specifically for Iodine Green are scarce in the scientific literature. However, due to its close structural and functional similarity to Methyl Green, protocols for Methyl Green can be adapted. The following are generalized protocols for chromatin and amyloid staining, which should be optimized for specific tissues and experimental conditions.
Preparation of Staining Solution (Adapted from Methyl Green Protocols)
Reagents:
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Iodine Green powder
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Distilled or deionized water
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0.1 M Acetate buffer (pH 4.2)
Procedure:
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Prepare a 0.5% (w/v) stock solution of Iodine Green by dissolving 0.5 g of Iodine Green powder in 100 mL of 0.1 M acetate buffer (pH 4.2).
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Mix thoroughly until the dye is completely dissolved. Gentle heating may be required.
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Filter the solution before use to remove any undissolved particles.
Protocol for Staining Chromatin in Paraffin-Embedded Tissue Sections (Adapted)
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes, 5 minutes each).
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Transfer to 100% ethanol (2 changes, 3 minutes each).
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Transfer to 95% ethanol (2 minutes).
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Transfer to 70% ethanol (2 minutes).
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Rinse in distilled water.
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Staining:
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Immerse slides in the 0.5% Iodine Green staining solution for 5-10 minutes.
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Dehydration and Mounting:
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Quickly rinse in distilled water.
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Dehydrate through a graded series of ethanol (70%, 95%, 100%).
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Clear in xylene.
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Mount with a resinous mounting medium.
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Expected Result: Nuclei should be stained green.
Conclusion
Iodine Green is a classic histological stain with a well-understood chemical basis for its interaction with cellular components, particularly chromatin. While its use has been largely superseded by more modern fluorescent dyes, it remains a part of the historical toolkit of histology. The information and adapted protocols provided in this guide offer a starting point for researchers who may encounter or have a specific need for this particular stain. It is crucial to note that optimization of staining times, concentrations, and buffer conditions will be necessary for achieving optimal results in any given experimental system.
